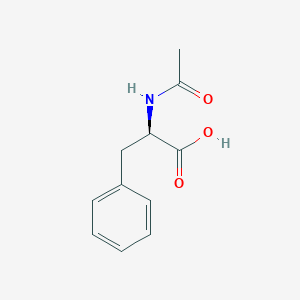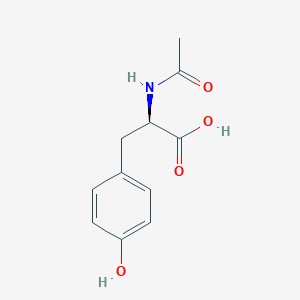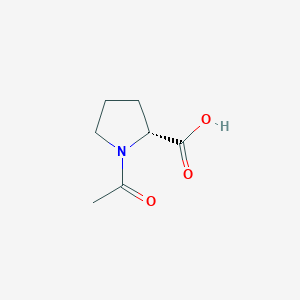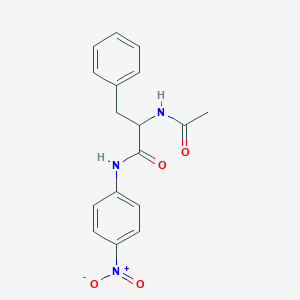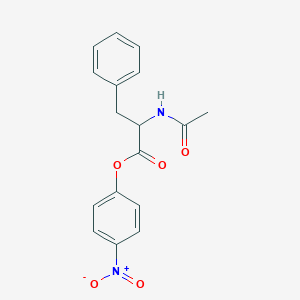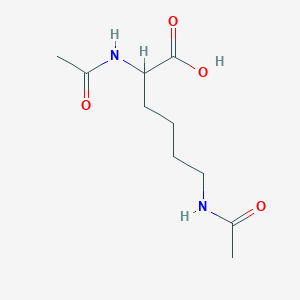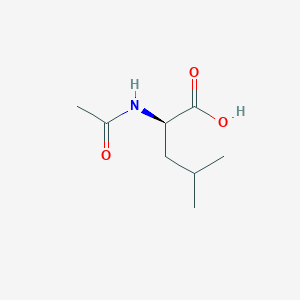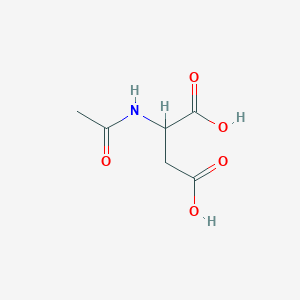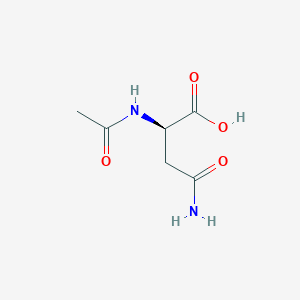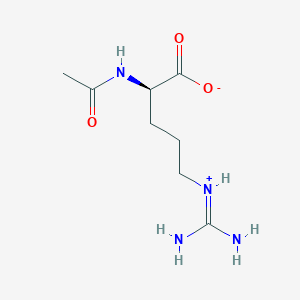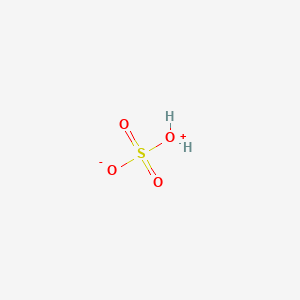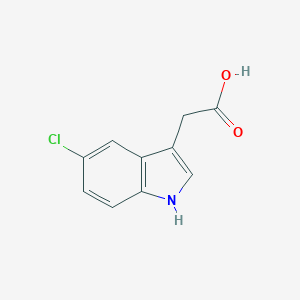
Ácido 5-cloroindol-3-acético
Descripción general
Descripción
5-Chloroindole-3-acetic acid (CAS Number: 1912-45-4) is a chemical compound with a molecular weight of 209.63 . It is also known as (5-chloro-1H-indol-3-yl)acetic acid . It is a molecular entity capable of donating a hydron to an acceptor .
Synthesis Analysis
The synthesis of indole derivatives like 5-Chloroindole-3-acetic acid often involves the degradation of tryptophan in higher plants . A biosynthetic pathway involving an endophytic fungus, Colletotrichum fructicola CMU-A109, has been reported for the production of indole-3-acetic acid .Molecular Structure Analysis
The InChI code for 5-Chloroindole-3-acetic acid is 1S/C10H8ClNO2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14/h1-2,4-5,12H,3H2,(H,13,14) . This indicates the presence of a chlorine atom in the indole ring .Chemical Reactions Analysis
Indole derivatives like 5-Chloroindole-3-acetic acid have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The degradation of tryptophan in higher plants produces indole-3-acetic acid .Physical And Chemical Properties Analysis
5-Chloroindole-3-acetic acid has a density of 1.5±0.1 g/cm^3, a boiling point of 445.6±30.0 °C at 760 mmHg, and a flash point of 223.3±24.6 °C . It has 3 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación
Función en los microorganismos
El ácido indol-3-acético (AIA), del cual el “Ácido 5-cloroindol-3-acético” es un derivado, desempeña un papel importante en el crecimiento y desarrollo de los microorganismos . También influye en su interacción con las plantas . La biosíntesis y las funciones del AIA en los microorganismos pueden promover la producción y utilización del AIA en la agricultura .
Vías biosintéticas
La biosíntesis del AIA en los microorganismos implica varias vías, incluyendo la vía de la indol-3-acetamida, la vía del indol-3-piruvato, la vía de la triptamina, la vía del indol-3-acetonitrilo, la vía de la oxidasa de la cadena lateral del triptófano y la vía independiente del triptófano . Estas vías interactúan entre sí a través de genes clave comunes para constituir una red de biosíntesis del AIA .
Efectos en los microorganismos
El AIA tiene varios efectos en los microorganismos. Influye en su crecimiento, desarrollo e incluso en su interacción con las plantas .
Virulencia en las plantas
El AIA también desempeña un papel en la virulencia de los microorganismos en las plantas .
Impactos beneficiosos en las plantas
El AIA tiene impactos beneficiosos en las plantas. Regula casi todos los aspectos del crecimiento y desarrollo de las plantas, como la división celular, la elongación, el desarrollo del fruto y la senescencia . También puede aumentar la protección de las plantas contra el estrés externo .
Potencial biológico de los derivados del indol
Los derivados del indol, incluido el “this compound”, poseen diversas actividades biológicas, como antiviral, antiinflamatoria, anticancerígena, anti-VIH, antioxidante, antimicrobiana, antituberculosa, antidiabética, antimalárica, anticolinesterasa, etc.
Mecanismo De Acción
Target of Action
5-Chloroindole-3-acetic acid (5-Cl-IAA) is an indole derivative, which are known to have unique properties of mimicking peptide structures and reversible binding to enzymes . These compounds are of great value in the regulation of plant growth . They stimulate root and fruit formation and activate the plant’s immune system against biotic and abiotic factors harmful to the plant .
Mode of Action
Indole derivatives, including 5-Cl-IAA, bind with high affinity to multiple receptors . This binding triggers a series of physiological and biochemical reactions in the plant, ultimately leading to morphological changes . The analysis of target recognition, receptor recognition, key activation sites, and activation mechanisms of indoles in plants is a crucial step for further developing compounds as plant growth regulators and immune inducers .
Biochemical Pathways
Indole-3-acetic acid (IAA), a common indole derivative, is a plant hormone produced by the degradation of tryptophan in higher plants . It is likely that 5-Cl-IAA follows a similar pathway. The transformation of IAA into the biologically inactive 2-oxindole-3-acetic acid (oxIAA) represents a new bacterial pathway for IAA inactivation/degradation . This conversion has been found to have an effect on plant growth, such as promoting root growth after germination, influencing flowering time, and regulating plant sugar metabolism .
Pharmacokinetics
It is known that indole derivatives bind with high affinity to multiple receptors , suggesting that they may be readily absorbed and distributed within the organism
Result of Action
The binding of 5-Cl-IAA to its targets triggers a series of physiological and biochemical reactions in the plant, leading to morphological changes . These changes include the stimulation of root and fruit formation . Additionally, 5-Cl-IAA activates the plant’s immune system against harmful biotic and abiotic factors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Cl-IAA. For example, certain abiotic factors such as high or low temperature can function cooperatively and precisely in controlling free IAA levels . .
Safety and Hazards
Direcciones Futuras
Indole and its derivatives have been found to have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Recent advances in the production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories have been reported .
Propiedades
IUPAC Name |
2-(5-chloro-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14/h1-2,4-5,12H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIRLSDFVXNFGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172641 | |
| Record name | 5-Chloroindole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1912-45-4 | |
| Record name | 5-Chloroindole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloroindole-3-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloroindole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-chloro-1H-indol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




